(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-iodophenyl)methanone
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Overview
Description
2-(2-Iodobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique structure combining an iodinated benzoyl group, methoxy groups, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iodobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The iodinated benzoyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoyl compounds .
Scientific Research Applications
2-(2-Iodobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-iodobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde: This compound shares the iodinated benzoyl group but differs in its core structure, featuring an indole instead of a tetrahydroisoquinoline.
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde: Similar in having an iodinated benzoyl group, but with additional bromination and an indole core.
2-Iodobenzoic acid: A simpler compound with only the iodinated benzoyl group, lacking the additional complexity of the tetrahydroisoquinoline and methoxy groups.
Properties
Molecular Formula |
C26H26INO5 |
---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-iodophenyl)methanone |
InChI |
InChI=1S/C26H26INO5/c1-30-22-10-6-7-11-23(22)33-16-21-19-15-25(32-3)24(31-2)14-17(19)12-13-28(21)26(29)18-8-4-5-9-20(18)27/h4-11,14-15,21H,12-13,16H2,1-3H3 |
InChI Key |
KAEUMXAZPADHLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4I)OC)OC |
Origin of Product |
United States |
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